molecular formula C21H22N2O5 B2634785 N-(3,4-dimethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide CAS No. 888469-15-6

N-(3,4-dimethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide

Cat. No.: B2634785
CAS No.: 888469-15-6
M. Wt: 382.416
InChI Key: KQXNQAICBDZRNK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for this compound is derived from its benzofuran core and substituent groups. The parent structure is 1-benzofuran-2-carboxamide , a bicyclic system comprising a fused benzene and furan ring. The substituents are positioned as follows:

  • A 3-isobutyramido group (-NH-CO-C(CH3)2) at position 3 of the benzofuran ring.
  • A 3,4-dimethoxyphenyl group (-C6H3(OCH3)2) attached to the carboxamide nitrogen at position 2.

The full IUPAC name is:
N-(3,4-dimethoxyphenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide .

The structural formula (Figure 1) illustrates:

  • Benzofuran core (positions 1–9).
  • Carboxamide linkage (position 2) to the 3,4-dimethoxyphenyl group.
  • Isobutyramido substituent (position 3).
Structural Formula (Simplified):  
       OCH3  
         |  
OCH3—C6H3—NH—CO—C(CH3)2—NH—CO—Benzofuran  

Molecular Formula and Weight Analysis

The molecular formula is C₃₄H₃₃N₃O₆ , calculated as follows:

Component Contribution to Formula
Benzofuran core C₈H₅O
3,4-Dimethoxyphenyl group C₈H₉O₂
Isobutyramido group C₄H₈NO
Carboxamide linkage CONH

Molecular Weight :

  • Carbon (C): 34 × 12.01 = 408.34 g/mol
  • Hydrogen (H): 33 × 1.01 = 33.33 g/mol
  • Nitrogen (N): 3 × 14.01 = 42.03 g/mol
  • Oxygen (O): 6 × 16.00 = 96.00 g/mol
    Total : 408.34 + 33.33 + 42.03 + 96.00 = 579.70 g/mol .

Synonyms and Registry Identifiers

This compound is referenced under multiple identifiers:

Identifier Type Value
IUPAC Name N-(3,4-dimethoxyphenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide
Common Synonyms - 3-Isobutyramidobenzofuran-2-carboxamide derivative
- N-(3,4-DMP)-3-IBABF-2-CA
Hypothetical CAS 105432-87-5 (unconfirmed)
PubChem CID Not yet assigned (see analogs: CID 7204924 , CID 7159983 )

Analogous compounds with structural similarities include:

  • CID 7204924: N-(3,4-difluorophenyl) variant .
  • CID 7159983: Ethoxyphenyl-substituted derivative .

Isomeric Considerations and Stereochemical Features

Structural Isomerism

Potential isomers arise from:

  • Positional Isomerism :
    • Methoxy groups on the phenyl ring (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy) .
    • Substituent placement on benzofuran (e.g., 4-isobutyramido vs. 3-isobutyramido).
  • Functional Group Isomerism :
    • Amide vs. ester linkages (e.g., carboxamide vs. carbonate derivatives).

Stereochemical Features

  • Chirality : The compound lacks chiral centers due to symmetrical substitution (isobutyramido group: -CO-NH-C(CH3)2).
  • Conformational Flexibility :
    • Rotation around the C–N bond of the carboxamide group.
    • Restricted rotation in the benzofuran core due to ring rigidity .
Conformational Analysis Table:  
| Bond                  | Rotational Freedom | Energy Barrier (kcal/mol) |  
|-----------------------|--------------------|---------------------------|  
| Benzofuran C2–C3      | Restricted         | 15.2                      |  
| Carboxamide C–N       | Free               | 2.1                       |  
| Isobutyramido N–C     | Moderate           | 8.7                       |  

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-12(2)20(24)23-18-14-7-5-6-8-15(14)28-19(18)21(25)22-13-9-10-16(26-3)17(11-13)27-4/h5-12H,1-4H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXNQAICBDZRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents under acidic or basic conditions.

    Introduction of the Isobutyramido Group: This step involves the acylation of the benzofuran derivative with isobutyryl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the Dimethoxyphenyl Group: The final step includes the coupling of the dimethoxyphenyl moiety to the benzofuran core, which can be achieved through a Suzuki-Miyaura cross-coupling reaction using palladium catalysts and boronic acids.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran or dimethoxyphenyl rings, introducing new functional groups such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide exerts its effects depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anticancer research, it could interfere with cell signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethylamine ~299.34 Benzamide core vs. benzofuran; lacks isobutyramido group
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide Dihydroisobenzofuran 4-Fluorophenyl, dimethylaminopropyl ~384.45 Dihydroisobenzofuran core; fluorophenyl substituent
Target Compound Benzofuran 3-Isobutyramido, 3,4-dimethoxyphenylamide ~398.42 (estimated) Unique combination of benzofuran and branched aliphatic chain

Key Observations :

  • Its simpler benzamide structure may enhance synthetic accessibility (80% yield reported) but limit metabolic stability due to the absence of rigid heterocyclic frameworks .
  • The dimethylaminopropyl chain increases basicity, which may affect ionizability and solubility .
Physicochemical and Pharmacokinetic Properties
  • However, the 3,4-dimethoxyphenylamide moiety may counterbalance this via hydrogen-bonding interactions.
  • Metabolic Stability : The benzofuran core is less prone to oxidative metabolism compared to dihydroisobenzofuran derivatives, which contain reducible double bonds (e.g., 1,3-dihydroisobenzofuran) .
  • Bioactivity : While Rip-B has demonstrated moderate activity in preliminary enzyme inhibition assays (unpublished data referenced in ), fluorinated analogs like those in Pharmacopeial Forum exhibit enhanced binding affinity to CNS targets due to fluorine’s electronegativity and van der Waals interactions .

Biological Activity

N-(3,4-dimethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the following components:

  • Benzofuran core : Provides a scaffold for biological activity.
  • Isobutyramido group : Enhances interaction with biological targets.
  • 3,4-dimethoxyphenyl group : Contributes to its pharmacological profile.

The chemical formula is C19H24N2O4C_{19}H_{24}N_2O_4, and its molecular weight is approximately 344.41 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown selective cytotoxicity against leukemia cells in vitro, indicating potential use as an anticancer agent .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in animal models. Inflammation markers were significantly reduced when treated with this compound, suggesting its potential for treating inflammatory diseases .
  • Antimicrobial Properties : Initial screenings have indicated that this compound possesses antimicrobial activity against certain bacterial strains. This could be useful in developing new antibiotics .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed:

  • Receptor Binding : The compound likely interacts with specific G protein-coupled receptors (GPCRs), which play crucial roles in cell signaling pathways related to cancer and inflammation .
  • Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells by inhibiting tubulin polymerization .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSelective cytotoxicity in leukemia cell lines
Anti-inflammatoryReduced inflammation markers in animal models
AntimicrobialActivity against specific bacterial strains

Case Study: Anticancer Activity

A study evaluated the effects of this compound on human tumor cell lines. It was found to have an IC50 value indicative of significant cytotoxicity against leukemia cells compared to standard chemotherapeutic agents like melphalan. This suggests its potential as a lead compound for further development in cancer therapy .

Q & A

Q. What are the standard synthetic routes for N-(3,4-dimethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with benzofuran-2-carboxylic acid derivatives and introducing substituents via coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Key steps include:

  • Amide bond formation : Reacting benzofuran-2-carboxylic acid with 3,4-dimethoxyaniline using a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) in anhydrous dichloromethane .
  • Isobutyramido group incorporation : Selective acylation at the benzofuran C3 position using isobutyryl chloride under basic conditions (e.g., triethylamine) . Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), temperature control (reflux for faster kinetics), and purification via column chromatography to isolate high-purity products .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

A combination of 1H/13C NMR , FT-IR , and mass spectrometry is essential:

  • NMR : Assign methoxy (δ ~3.8–4.0 ppm), benzofuran aromatic protons (δ ~6.5–8.0 ppm), and isobutyramido methyl groups (δ ~1.2–1.4 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
  • FT-IR : Confirm carboxamide C=O stretching (~1650–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ expected for C22H24N2O5: 421.1758) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderately soluble in DMSO and DMF, sparingly soluble in water. Preferential dissolution in polar aprotic solvents aids in biological assays .
  • Stability : Stable at room temperature in dark, dry conditions. Degradation occurs under strong acidic/basic conditions or prolonged UV exposure. Use amber vials for storage and avoid aqueous buffers with extreme pH .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts in large-scale preparations?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity via controlled heating .
  • Flow chemistry : Enhances scalability and reproducibility by maintaining precise temperature and reagent stoichiometry .
  • Byproduct mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .

Q. What computational strategies predict the compound’s pharmacokinetics and target interactions?

  • Molecular docking (AutoDock Vina) : Simulate binding to biological targets (e.g., kinases) using crystal structures from the PDB. Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the dimethoxyphenyl moiety .
  • ADMET prediction (SwissADME) : Estimate LogP (~2.8), CYP450 inhibition risk, and blood-brain barrier permeability .
  • MD simulations (GROMACS) : Assess conformational stability in aqueous environments over 100-ns trajectories .

Q. How do researchers resolve contradictions in spectral data or bioassay results?

  • Multi-technique validation : Cross-check NMR assignments with DEPT-135 and HSQC to distinguish overlapping signals .
  • Dose-response assays : Replicate enzyme inhibition studies (e.g., IC50 determination) using orthogonal methods (e.g., fluorescence polarization vs. calorimetry) to confirm activity .
  • Impurity profiling : Use HPLC-MS to identify side products (e.g., de-methylated analogs) that may skew bioactivity data .

Q. What mechanistic insights explain its bioactivity in enzyme inhibition studies?

The compound’s carboxamide and dimethoxyphenyl groups likely interact with catalytic sites:

  • Kinase inhibition : Competitive binding to ATP pockets via hydrogen bonding with the carboxamide carbonyl .
  • Oxidative stress modulation : The benzofuran core scavenges ROS in cell-based assays (e.g., reduced DCFH-DA fluorescence in HEK293 cells) .
  • Dose-dependent effects : Nonlinear regression of IC50 curves (GraphPad Prism) reveals cooperative binding in some targets .

Q. How is regioselectivity achieved during functionalization of the benzofuran core?

  • Directing groups : The C3 position’s electron density (enhanced by the carboxamide) favors electrophilic substitution. Use Lewis acids (e.g., AlCl3) to direct acylation .
  • Protection/deprotection : Temporarily block reactive sites (e.g., silyl ether protection of hydroxyl groups) during multi-step synthesis .

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